4-Nitrophenyl salicylate

Description

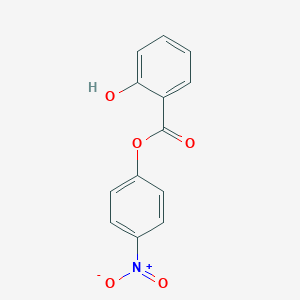

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIAAYONYIWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342039 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-48-0 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenyl salicylate chemical structure and CAS number

An In-depth Technical Guide to 4-Nitrophenyl Salicylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a chemical compound of interest in various research and development fields. It covers its chemical identity, properties, synthesis, and key applications, with a focus on its use in enzymatic assays.

Chemical Structure and CAS Number

This compound is an ester of salicylic acid and 4-nitrophenol. Its chemical structure is characterized by a salicylate group attached to a 4-nitrophenyl group via an ester linkage.

Chemical Structure:

Chemical structure of this compound.

CAS Number: 17374-48-0[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₅ | [2][5] |

| Molecular Weight | 259.22 g/mol | [1][2][3] |

| IUPAC Name | (4-nitrophenyl) 2-hydroxybenzoate | [5] |

| Physical State | Solid, Very Pale Yellow | [1][3] |

| Melting Point | 148 °C | [1][3] |

| Purity | Min. 98.0% | [1][3] |

Synthesis

The synthesis of this compound can be achieved through the esterification of salicylic acid with 4-nitrophenol. A general and analogous laboratory procedure is the synthesis of methyl salicylate from aspirin, which involves a two-step, one-pot reaction: hydrolysis of the starting ester followed by Fischer esterification.[6]

A plausible synthesis route for this compound would involve the reaction of salicylic acid with 4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid, with the removal of water to drive the reaction towards the formation of the ester.

Applications in Research and Drug Development

This compound and structurally similar compounds serve as valuable tools in various research and drug development applications.

Enzymatic Assays

A primary application of 4-nitrophenyl esters is their use as chromogenic substrates for the continuous and quantitative assay of hydrolytic enzymes like lipases and esterases.[7] The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate. This reaction releases 4-nitrophenol, which, under alkaline conditions, is converted to the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm.[7] The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity.[7]

This method provides a simple, sensitive, and reliable means for enzyme characterization, inhibitor screening, and drug development.[7]

Antimicrobial and Cytotoxicity Studies

Derivatives of nitro-substituted salicylic acids have been investigated for their antimicrobial and cytotoxic activities. For instance, certain 4-nitrosalicylanilides have shown activity against Mycobacterium tuberculosis and various Staphylococcus species.[8] This suggests that the core structure of this compound could be a starting point for the development of novel therapeutic agents.

Experimental Protocols

General Protocol for an Enzymatic Assay Using a 4-Nitrophenyl Ester Substrate

This protocol is adapted from methods used for similar 4-nitrophenyl esters and can be optimized for specific enzymes and experimental conditions.

1. Principle:

The enzymatic hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol. At a pH above the pKa of 4-nitrophenol (~7.2), it deprotonates to form the yellow 4-nitrophenolate anion, which is monitored spectrophotometrically.[7]

2. Reagents and Materials:

-

Enzyme solution of unknown activity

-

This compound solution (substrate)

-

Assay buffer (e.g., Tris-HCl, phosphate buffer) at an appropriate pH for the enzyme

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates

3. Assay Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer and the enzyme solution.

-

Initiate the reaction by adding the this compound stock solution to each well to reach the desired final substrate concentration.

-

Immediately place the microplate in a temperature-controlled microplate reader.

-

Measure the increase in absorbance at 405 nm every minute for a set period (e.g., 10-30 minutes).[7]

-

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity based on the rate of 4-nitrophenol formation, using the molar extinction coefficient of 4-nitrophenolate.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of this compound

The following diagram illustrates the enzymatic cleavage of this compound to produce salicylic acid and the detectable 4-nitrophenolate.

Enzymatic hydrolysis of this compound for spectrophotometric assay.

Experimental Workflow for Enzyme Activity Measurement

The logical flow of an experiment to determine enzyme activity using this compound is depicted below.

References

- 1. This compound | 17374-48-0 | FN62014 [biosynth.com]

- 2. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. SALICYLIC ACID 4-NITROPHENYL ESTER | 17374-48-0 [chemicalbook.com]

- 5. This compound | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Salicylate in Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl salicylate (NPS) is a chromogenic substrate utilized in various biochemical assays to detect and quantify the activity of hydrolytic enzymes, primarily esterases and lipases. Its utility lies in the production of a colored product upon enzymatic cleavage, allowing for a straightforward spectrophotometric measurement of enzyme kinetics. This technical guide provides a comprehensive overview of the mechanism of action of NPS in these assays, detailed experimental protocols, and a comparative analysis of its performance with related substrates.

Core Mechanism of Action

The fundamental principle behind the use of this compound in enzymatic assays is the enzyme-catalyzed hydrolysis of its ester bond. This reaction yields two products: salicylic acid and 4-nitrophenol.

The key to the assay's functionality is the chromogenic properties of the 4-nitrophenol product. In an aqueous solution, 4-nitrophenol exists in equilibrium with its deprotonated form, the 4-nitrophenolate anion. The position of this equilibrium is pH-dependent. Under alkaline conditions (typically pH > 7.5), the equilibrium shifts significantly towards the formation of the 4-nitrophenolate anion. This anion exhibits a strong absorbance in the visible spectrum, typically between 405 and 410 nm, and presents as a distinct yellow color.

The rate of the formation of the 4-nitrophenolate anion is directly proportional to the rate of enzymatic hydrolysis of this compound. By monitoring the increase in absorbance at the characteristic wavelength over time, the activity of the enzyme can be accurately quantified.

Signaling and Reaction Pathway

The enzymatic hydrolysis of this compound is a two-step process. First, the enzyme (an esterase or lipase) binds to the substrate, this compound, to form an enzyme-substrate complex. Subsequently, the enzyme catalyzes the hydrolytic cleavage of the ester bond, releasing salicylic acid and 4-nitrophenol. The 4-nitrophenol is then deprotonated at alkaline pH to form the colored 4-nitrophenolate anion.

Data Presentation: Comparative Enzyme Kinetics

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |

| 4-Nitrophenyl acetate | Porcine Liver Esterase | 0.83 | Not Reported | [1] |

| 4-Nitrophenyl butyrate | Bacillus pumilus Lipase A | Not Reported | Not Reported | [2] |

| 4-Nitrophenyl octanoate | Wild Type Lipase | Not Reported | 1.1 | [3] |

| 4-Nitrophenyl dodecanoate | Wild Type Lipase | Not Reported | 0.78 | [3] |

| 4-Nitrophenyl palmitate | Wild Type Lipase | Not Reported | 0.18 | [3] |

| 4-Nitrophenyl tetradecanoate | Acinetobacter sp. AU07 Lipase | 0.25 | 125 | [4] |

Experimental Protocols

The following are detailed methodologies for performing enzyme assays using 4-nitrophenyl esters. These protocols can be adapted for use with this compound, with the understanding that optimization of substrate concentration and incubation times may be necessary.

General Esterase/Lipase Activity Assay

This protocol provides a general framework for measuring the activity of an esterase or lipase using a 4-nitrophenyl ester substrate.

Materials:

-

This compound (or other 4-nitrophenyl ester)

-

Enzyme solution (e.g., purified esterase or lipase, cell lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Solvent for substrate: Acetonitrile or isopropanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile or isopropanol.

-

Working Substrate Solution Preparation: Dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). For substrates with low aqueous solubility, the inclusion of a detergent like Triton X-100 (0.1-1%) in the assay buffer may be necessary to create a stable emulsion.

-

Assay Reaction Setup:

-

Add 180 µL of the working substrate solution to each well of a 96-well microplate.

-

Include a blank control for each substrate concentration containing 180 µL of the working substrate solution and 20 µL of the buffer used for the enzyme solution (to account for spontaneous hydrolysis).

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add 20 µL of the enzyme solution to each well.

-

Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the sample rates to correct for non-enzymatic hydrolysis.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm), c is the concentration, and l is the path length of the light in the well.

-

Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Km and Vmax of an enzyme for a 4-nitrophenyl ester substrate.

Procedure:

-

Follow the general assay protocol described above.

-

Prepare a range of substrate concentrations that bracket the expected Km value. A typical range might be from 0.1 to 10 times the estimated Km.

-

Measure the initial reaction rates (V₀) for each substrate concentration.

-

Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear determination of these parameters.

Mandatory Visualizations

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates the typical workflow for conducting an enzyme activity assay using this compound.

Logical Relationship for Data Analysis

The following diagram illustrates the logical flow for analyzing the raw absorbance data to determine the final enzyme activity.

Conclusion

This compound serves as a valuable tool for researchers in the fields of biochemistry and drug development for the characterization of esterase and lipase activity. Its straightforward mechanism of action, which results in the formation of a colored product, allows for simple and robust spectrophotometric assays. While specific kinetic data for this compound is not extensively documented, the principles and protocols outlined in this guide, along with comparative data from related substrates, provide a solid foundation for its effective use in the laboratory. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

- 1. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis Kinetics of 4-Nitrophenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 4-nitrophenyl salicylate. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs, namely phenyl salicylate and other p-nitrophenyl esters, to infer and describe the expected kinetic behavior. The principles, experimental methodologies, and influencing factors detailed herein provide a robust framework for understanding and investigating the stability of this compound.

Introduction to the Hydrolysis of this compound

This compound is an ester that can undergo hydrolysis to yield salicylic acid and 4-nitrophenol. The kinetics of this reaction are of significant interest in various fields, including drug delivery, materials science, and enzymology, as the rate of hydrolysis dictates the compound's stability and the release rate of its constituent parts. The presence of the ortho-hydroxyl group on the salicylate moiety suggests a potential for intramolecular catalysis, a factor that can significantly influence the hydrolysis rate compared to other p-nitrophenyl esters.

The hydrolysis of esters is primarily influenced by pH and temperature. The reaction can be catalyzed by acids, bases, or proceed neutrally with water acting as the nucleophile. For p-nitrophenyl esters, the release of the 4-nitrophenolate ion, which has a distinct yellow color, provides a convenient method for monitoring the reaction kinetics spectrophotometrically.

General Mechanisms of Hydrolysis

The hydrolysis of this compound can proceed through several mechanisms depending on the pH of the solution.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Neutral Hydrolysis: In the neutral pH range, water acts as the nucleophile in a slower, uncatalyzed reaction.

-

Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion, a potent nucleophile, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and the 4-nitrophenoxide ion.

-

Intramolecular Catalysis: A key feature of this compound hydrolysis is the potential for intramolecular catalysis by the ortho-hydroxyl group. This neighboring group participation can significantly accelerate the rate of hydrolysis, especially at certain pH values. The hydroxyl group can act as an intramolecular nucleophile or as a general base to activate a water molecule.

Quantitative Kinetic Data (from Analogous Compounds)

Table 1: Hydrolysis Data for Phenyl Salicylate and p-Nitrophenyl Acetate

| Compound | Condition | Parameter | Value | Reference |

| Phenyl Salicylate | 50 v/v% aq. ethanol, pH 6.3, 50°C | Half-life (t½) | 6.6 days | [1] |

| Phenyl Salicylate | 50 v/v% aq. ethanol, pH 6.3, 23°C | Half-life (t½) | 178 days | [1] |

| Phenyl Salicylate | 50 v/v% aq. ethanol, pH 6.3, 5°C | Half-life (t½) | 2934 days | [1] |

| Phenyl Salicylate | 50 v/v% aq. ethanol, below pH 4 | Stability | Stable | [1] |

| p-Nitrophenyl Acetate | DMSO-H₂O, 25.0 ± 0.1 °C | Second-order rate constant (kₙ) in H₂O | 11.6 M⁻¹s⁻¹ | [2] |

| p-Nitrophenyl Acetate | DMSO-H₂O, 25.0 ± 0.1 °C | Second-order rate constant (kₙ) in 80 mol % DMSO | 32,800 M⁻¹s⁻¹ | [2] |

It is crucial to note that these values are for analogous compounds and should be used as an estimation for the hydrolysis of this compound. The rate of hydrolysis is expected to be influenced by the electronic effects of the nitro group and the intramolecular catalysis of the hydroxyl group.

Experimental Protocols for Studying Hydrolysis Kinetics

The following is a generalized experimental protocol for studying the hydrolysis kinetics of a p-nitrophenyl ester, adaptable for this compound.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a specific pH and temperature.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

Spectrophotometer (UV-Vis)

-

Thermostatted cuvette holder

-

Organic solvent for stock solution (e.g., acetonitrile, DMSO)

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in acetonitrile).

-

Preparation of Reaction Mixture: In a cuvette, place a known volume of the desired buffer solution pre-equilibrated to the target temperature in the spectrophotometer's thermostatted cell holder.

-

Initiation of Reaction: To initiate the hydrolysis reaction, inject a small aliquot of the this compound stock solution into the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

-

Spectrophotometric Monitoring: Immediately start monitoring the increase in absorbance at the λ_max of the 4-nitrophenolate ion (typically around 400-410 nm) over time.[3] Record absorbance readings at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.

Analytical Techniques:

-

UV-Vis Spectrophotometry: This is the most common method for p-nitrophenyl esters, monitoring the formation of the chromogenic 4-nitrophenolate ion.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactant (this compound) and the products (salicylic acid and 4-nitrophenol) over time. This method is particularly useful for complex mixtures or when spectrophotometric monitoring is not feasible.[1]

Visualizations

Hydrolysis Reaction of this compound

Caption: Hydrolysis of this compound to its products.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for spectrophotometric kinetic analysis.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrophenyl Salicylate in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitrophenyl salicylate in various buffer systems. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from closely related compounds, such as phenyl salicylate and other 4-nitrophenyl esters, to provide a robust framework for its physicochemical characterization. Detailed experimental protocols for determining these critical properties are also presented.

Executive Summary

This compound is an ester of salicylic acid and 4-nitrophenol. Its physicochemical properties, particularly its solubility and stability in aqueous buffer systems, are critical for its application in various research and development settings, including its use as a substrate in enzyme assays and in the study of ester hydrolysis kinetics. This document outlines the expected solubility and stability profile of this compound based on available scientific literature and provides detailed methodologies for its empirical determination.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₅ | [1] |

| Molecular Weight | 259.21 g/mol | [1] |

| Melting Point | 138 - 148 °C | [2][3] |

| Appearance | Very pale yellow solid | [3] |

Solubility Profile

For practical applications, a common approach to enhance the aqueous solubility of such compounds is to first dissolve them in a water-miscible organic solvent, like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock solution with the desired aqueous buffer.

Inferred Solubility of this compound:

| Solvent System | Estimated Solubility | Remarks |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble | Direct dissolution is expected to be low. |

| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL | This value is based on data for 4-Nitrophenyl Butyrate and serves as a reasonable starting point for experimental determination.[4] |

| Ethanol | Soluble | A stock solution can be prepared in ethanol. |

| DMSO | Soluble | A stock solution can be prepared in DMSO.[4] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[5]

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different buffer solutions. Ensure that a solid excess of the compound is visible.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time to reach equilibrium should be determined by preliminary experiments where the concentration of the dissolved compound is measured at different time points until a plateau is reached.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at the tested temperature.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound in aqueous solutions is primarily governed by hydrolysis of the ester bond, yielding salicylic acid and 4-nitrophenol. The rate of this hydrolysis is highly dependent on pH and temperature.

While direct kinetic data for this compound is scarce, a study on the stability of the closely related compound, phenyl salicylate, in a 50% v/v aqueous ethanol solution provides valuable insights. The degradation of phenyl salicylate follows pseudo-first-order kinetics and is significantly influenced by pH and temperature. It is stable at acidic pH (below 4) and its degradation rate increases with increasing pH and temperature.[7]

Stability Data for Phenyl Salicylate in 50% v/v Aqueous Ethanol (as a proxy for this compound): [7]

| pH | Temperature (°C) | Half-life (t½) in days |

| 6.3 | 50 | 6.6 |

| 6.3 | 23 | 178 |

| 6.3 | 5 | 2934 |

| < 4 | - | Stable |

The hydrolysis of this compound results in the formation of 4-nitrophenol, which in its ionized form (4-nitrophenolate, prevalent at pH > 7) has a distinct yellow color and can be monitored spectrophotometrically around 405-413 nm.[8]

Degradation Pathway

The primary degradation pathway for this compound in aqueous buffer is hydrolysis.

Figure 2: Hydrolytic Degradation of this compound.

Experimental Protocol: Stability Study in Aqueous Buffers

This protocol outlines a method to determine the degradation kinetics of this compound in various buffer solutions.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

-

Preparation of Study Samples: Dilute the stock solution with the respective buffer solutions (e.g., pH 4, 7, and 9) to a known initial concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubation: Store the sample solutions in sealed vials at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C) and protect them from light.

-

Sample Analysis: At predetermined time intervals, withdraw aliquots from each sample. Quench the reaction if necessary (e.g., by acidification) and analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each condition.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Figure 3: Workflow for Stability Testing of this compound.

Analytical Methodologies

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH.[9]

-

Detection: UV detection at a wavelength where this compound has significant absorbance, while also allowing for the detection of its degradation products.

-

Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that the degradation products are well-resolved from the parent compound.[9][10]

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility in a biological context is as a chromogenic substrate for various enzymes, particularly esterases and lipases. The enzymatic hydrolysis of this compound releases 4-nitrophenol, which can be quantified to determine enzyme activity.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in buffer solutions. While direct quantitative data is limited, the information on related compounds and the detailed experimental protocols provided herein will enable researchers and scientists to effectively characterize this compound for their specific applications. The stability of this compound is expected to be highly pH- and temperature-dependent, with greater stability in acidic conditions. For solubility, the use of co-solvents is recommended for preparing aqueous solutions. The development of a validated stability-indicating analytical method is paramount for accurate assessment.

References

- 1. This compound | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17374-48-0 | FN62014 [biosynth.com]

- 3. labproinc.com [labproinc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. who.int [who.int]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijtsrd.com [ijtsrd.com]

4-Nitrophenyl salicylate as a chromogenic substrate

An In-Depth Technical Guide to 4-Nitrophenyl Salicylate as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chromogenic substrate used in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, particularly esterases and lipases. Its utility lies in the enzymatic cleavage of the ester bond, which releases 4-nitrophenol, a yellow-colored product that can be measured spectrophotometrically. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol . It is a solid, very pale yellow substance with a melting point of approximately 148°C.[1] For use in biochemical assays, it is typically dissolved in an organic solvent, such as acetone, before being introduced to the aqueous reaction buffer.[2]

| Property | Value | Reference |

| CAS Number | 17374-48-0 | [3][1][4][5][6][7][8] |

| Molecular Formula | C₁₃H₉NO₅ | [1][6][8] |

| Molecular Weight | 259.21 g/mol | |

| Physical State | Solid | [1] |

| Appearance | Very Pale Yellow | [1] |

| Melting Point | ~148°C | [1] |

| Solubility | Soluble in acetone | [2] |

Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the ester bond by an esterase or lipase. This reaction yields salicylic acid and 4-nitrophenol. Under alkaline conditions (typically pH > 7), the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance (λmax) around 405-410 nm.[9][10][11][12] The rate of formation of the 4-nitrophenolate ion, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity.

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Esterase/Lipase)--> Salicylic acid + 4-Nitrophenol (yellow at alkaline pH)

Experimental Protocols

The following are generalized protocols for performing an enzyme assay using this compound. These should be optimized for the specific enzyme and experimental conditions.

Materials and Reagents

-

This compound

-

Enzyme preparation (e.g., esterase, lipase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Organic Solvent (e.g., Acetone or isopropanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Triton X-100 (optional, for substrate emulsification)

Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in an organic solvent like acetone or isopropanol to prepare a stock solution. Store this solution protected from light.[13]

-

Assay Buffer: Prepare a buffer of desired pH (e.g., 50 mM Tris-HCl, pH 8.0). The optimal pH will depend on the specific enzyme being assayed.

-

Substrate Emulsion (for lipases): For lipases that act on emulsified substrates, prepare the assay buffer containing a detergent like Triton X-100 (e.g., 1% v/v). The substrate stock solution is then added to this buffer with vigorous mixing or sonication to create a homogenous emulsion.[13]

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of reaction over the desired time course.

Assay Procedure (Microplate Format)

-

Assay Setup: To each well of a 96-well plate, add the assay buffer (and Triton X-100 if preparing an emulsion).

-

Add Substrate: Add a small volume of the this compound stock solution or emulsion to each well to reach the desired final concentration.

-

Controls:

-

Blank Control: Contains substrate emulsion and assay buffer but no enzyme. This is to measure the rate of non-enzymatic hydrolysis of the substrate.

-

Negative Control: Contains assay buffer and enzyme solution but no substrate.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction.

-

Measurement: Immediately place the microplate in a reader set to the assay temperature and measure the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).[13]

Data Presentation and Analysis

The raw data (absorbance vs. time) should be plotted. The initial linear portion of the curve represents the initial reaction velocity (v₀).

Calculation of Enzyme Activity

The rate of the reaction can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the change in absorbance per unit time (ΔA/min)

-

ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (for 4-nitrophenol at pH 8.0 and 405 nm, ε is approximately 18,000 M⁻¹cm⁻¹)[9]

-

c is the change in concentration of 4-nitrophenol per unit time (mol/L/min)

-

l is the path length of the light through the sample in the microplate well (cm)

Enzyme activity is often expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Quantitative Data Summary

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Esterase (generic) | This compound | Data not available | Data not available | ~7.0-8.5 | ~30-55 |

| Lipase (generic) | This compound | Data not available | Data not available | ~7.0-9.0 | ~30-40 |

| Cholesterol Esterase | This compound | Data not available | Data not available | ~7.0 | ~37 |

Note: The optimal conditions provided are general ranges for these enzyme classes and should be determined empirically for a specific enzyme and this compound.

Mandatory Visualizations

Enzymatic Hydrolysis Workflow

The following diagram illustrates the general workflow for an enzyme assay using this compound.

Caption: Workflow for a typical enzyme assay using this compound.

Reaction Mechanism

The diagram below outlines the enzymatic hydrolysis of this compound.

References

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 17374-48-0 | FN62014 [biosynth.com]

- 6. Page loading... [guidechem.com]

- 7. SALICYLIC ACID 4-NITROPHENYL ESTER | 17374-48-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the 4-Nitrophenyl Salicylate Colorimetric Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the 4-Nitrophenyl Salicylate (4NPS) colorimetric assay. This assay is a valuable tool for the kinetic analysis of esterase activity, particularly carboxylesterases, which play crucial roles in xenobiotic metabolism and drug efficacy.

Core Principle of the Assay

The this compound colorimetric assay is a continuous spectrophotometric method used to measure the activity of hydrolytic enzymes, primarily esterases. The fundamental principle lies in the enzymatic hydrolysis of the colorless substrate, this compound, into two products: salicylic acid and 4-nitrophenol (p-nitrophenol).

Under alkaline conditions (typically pH > 7.2), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion. This anion exhibits a distinct yellow color and has a strong absorbance maximum at approximately 405-410 nm. The rate of formation of the 4-nitrophenolate anion, monitored as an increase in absorbance over time, is directly proportional to the esterase activity in the sample.

The enzymatic reaction can be summarized as follows:

This compound + H₂O ---(Esterase)--> Salicylic Acid + 4-Nitrophenol

4-Nitrophenol ---(Alkaline pH)--> 4-Nitrophenolate (Yellow) + H⁺

This method offers a simple, sensitive, and reliable means for enzyme characterization, inhibitor screening, and the study of drug-metabolizing enzymes.

Data Presentation: Quantitative Parameters of Analogous 4-Nitrophenyl Ester Assays

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in publicly available literature, the kinetic parameters for a range of other 4-nitrophenyl esters with various esterases and lipases provide a valuable reference for experimental design and data comparison. The following tables summarize key quantitative parameters for these analogous substrates.

Table 1: Michaelis-Menten Constants (Kₘ and Vₘₐₓ) for the Hydrolysis of Various 4-Nitrophenyl Esters by Different Esterases.

| Enzyme Source | Substrate | Kₘ (M) | Vₘₐₓ (mol/s per mg protein) | Reference |

| Honey Bee (Apis mellifera L.) Cytosolic Esterases | 4-Nitrophenyl acetate | 2.27 x 10⁻⁵ | 2.48 x 10⁻⁸ | [1] |

| Alfalfa Leafcutting Bee (Megachile rotundata (Fab.)) Cytosolic Esterases | 4-Nitrophenyl acetate | 1.24 x 10⁻⁴ | 2.29 x 10⁻⁹ | |

| Human Carboxylesterase 1 (hCE1) | 4-Nitrophenyl acetate | 1.3 ± 0.2 mM | 1.9 ± 0.1 nmol/min | [2] |

| Human Intestinal Carboxylesterase (hiCE/CES2) | 4-Nitrophenyl acetate | 1.1 ± 0.2 mM | 3.5 ± 0.2 nmol/min | [2] |

| Human Carboxylesterase 1 (hCE1) | 4-Nitrophenyl butyrate | 0.3 ± 0.1 mM | 1.5 ± 0.1 nmol/min | [2] |

| Human Intestinal Carboxylesterase (hiCE/CES2) | 4-Nitrophenyl butyrate | 0.2 ± 0.0 mM | 12.0 ± 0.5 nmol/min | [2] |

| Thermomyces lanuginosus Lipase | 4-Nitrophenyl butyrate | - | 0.95 U/mg protein | [2] |

| Thermomyces lanuginosus Lipase | 4-Nitrophenyl octanoate | - | 1.1 U/mg protein | [2] |

| Thermomyces lanuginosus Lipase | 4-Nitrophenyl palmitate | - | 0.18 U/mg protein | [2] |

Table 2: General Physicochemical and Spectrophotometric Properties of 4-Nitrophenyl Esters and their Hydrolysis Product.

| Parameter | Value/Range | Context | Reference |

| Wavelength of Max. Absorbance (λₘₐₓ) | 405 - 410 nm | 4-Nitrophenolate anion | [3] |

| Molar Extinction Coefficient (ε) of 4-Nitrophenol | ~18,000 M⁻¹cm⁻¹ | At pH 8.0 and 405 nm | [3] |

| pKa of 4-Nitrophenol | ~7.2 | - | |

| Solubility of this compound | Soluble in organic solvents (e.g., DMSO, ethanol) | Poorly soluble in water | [4] |

Experimental Protocols

The following are detailed methodologies for performing a colorimetric assay using a 4-nitrophenyl ester substrate, which can be adapted for this compound.

Materials and Reagents

-

Substrate: this compound (CAS: 17374-48-0)

-

Enzyme: Purified esterase or a biological sample containing esterase activity (e.g., liver microsomes, cell lysate).

-

Buffer: 50 mM Tris-HCl, pH 7.4-8.0, or 50 mM potassium phosphate buffer, pH 7.5. The optimal pH should be determined for the specific enzyme being studied.

-

Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol to dissolve the substrate.

-

Microplate: 96-well clear, flat-bottom microplate.

-

Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm.

Preparation of Solutions

-

Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of this compound in DMSO or ethanol. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1% v/v) to avoid enzyme inhibition.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. On the day of the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

-

4-Nitrophenol Standard Solution (for standard curve): Prepare a stock solution of 4-nitrophenol in the assay buffer. A series of dilutions should be made to generate a standard curve to convert absorbance values to the concentration of the product formed.

Assay Procedure (96-well plate format)

-

Prepare the reaction plate:

-

Add assay buffer to each well.

-

Add the working substrate solution to each well.

-

For blank wells (to measure non-enzymatic hydrolysis), add buffer instead of the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction: Add the enzyme solution to the appropriate wells to start the reaction. The total reaction volume is typically 200 µL.

-

Measure absorbance: Immediately place the microplate in a temperature-controlled microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

Data Analysis

-

Correct for non-enzymatic hydrolysis: Subtract the rate of absorbance change in the blank wells from the rate of the enzyme-containing wells.

-

Calculate the initial reaction velocity (v₀): Determine the initial linear rate of the reaction from the plot of absorbance versus time.

-

Convert absorbance to product concentration: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of 4-nitrophenol to calculate the concentration of the product formed.

-

Determine kinetic parameters: To determine Kₘ and Vₘₐₓ, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for the this compound colorimetric assay.

References

The Intricacies of Reactivity: An In-depth Technical Guide to 4-Nitrophenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl salicylate, a salicylate ester, is a compound of significant interest in various chemical and biochemical research areas. Its unique structural features, combining a salicylic acid moiety with a 4-nitrophenol leaving group, impart a versatile reactivity profile. This guide provides a comprehensive technical overview of the reactivity of this compound, detailing its synthesis, key reactions, and applications as a chemical probe. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, enzymology, and drug development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 148 °C.[1] Its structure features an ester linkage that is susceptible to nucleophilic attack, a phenolic hydroxyl group that can participate in intramolecular catalysis, and a nitro group on the phenyl ring that enhances the leaving group potential of the 4-nitrophenoxide ion.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₅ | [2][3] |

| Molecular Weight | 259.21 g/mol | [2][3] |

| CAS Number | 17374-48-0 | [1][2][4] |

| Melting Point | 148 °C | [1] |

| Physical State | Solid | [1] |

| Color | Very Pale Yellow | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of salicylic acid with 4-nitrophenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Experimental Protocol: Synthesis via DCC Coupling

Materials:

-

Salicylic acid

-

4-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve salicylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath and add a solution of DCC (1.2 equivalents) in dichloromethane dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.[5]

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of its ester linkage to nucleophilic attack. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxide an excellent leaving group, facilitating reactions such as hydrolysis and aminolysis. Furthermore, the ortho-hydroxyl group of the salicylate moiety can act as an intramolecular catalyst.

Hydrolysis

This compound undergoes hydrolysis to yield salicylic acid and 4-nitrophenol. This reaction can be monitored spectrophotometrically by measuring the absorbance of the released 4-nitrophenoxide ion at approximately 400-410 nm under basic conditions.[6] The rate of hydrolysis is significantly influenced by pH.

Quantitative Data on Alkaline Hydrolysis:

| Condition | Second-Order Rate Constant (k_OH) [M⁻¹s⁻¹] |

| Aqueous solution, 25 °C | Varies with co-solvent |

Note: Specific rate constants are highly dependent on solvent composition and temperature.

Aminolysis

The reaction of this compound with amines (aminolysis) yields the corresponding salicylamide and 4-nitrophenol. Kinetic studies of aminolysis with various secondary alicyclic amines have been conducted to elucidate the reaction mechanism.[7][8] The reaction is typically monitored by observing the release of the 4-nitrophenoxide ion spectrophotometrically.

Quantitative Data on Aminolysis with Secondary Alicyclic Amines:

| Amine | Second-Order Rate Constant (k_N) [M⁻¹s⁻¹] |

| Piperidine | Varies with conditions |

| Morpholine | Varies with conditions |

Note: The reaction mechanism can shift between stepwise and concerted depending on the amine and solvent.[7][8]

Intramolecular Catalysis

A key feature of the reactivity of this compound is the potential for intramolecular catalysis by the ortho-hydroxyl group. This group can act as a general acid or general base, accelerating the cleavage of the ester bond. This phenomenon leads to a significant rate enhancement compared to its para-substituted analog, 4-nitrophenyl 4-hydroxybenzoate.

Applications as a Chemical Probe

The facile, spectroscopically detectable release of 4-nitrophenol upon cleavage makes this compound and related esters valuable tools for studying enzyme kinetics. They are frequently used as chromogenic substrates for various hydrolases, particularly esterases and lipases.[9][10]

Experimental Protocol: Enzyme Assay Using this compound

Materials:

-

This compound stock solution (in a suitable organic solvent like DMSO or ethanol)

-

Enzyme solution

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final substrate concentrations.

-

Prepare the enzyme solution to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add the enzyme solution to the test wells and an equal volume of buffer to the blank wells.

-

Pre-incubate the plate at the desired assay temperature.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound solution to all wells.

-

Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

The concentration of the product (4-nitrophenol) can be determined using its molar extinction coefficient.

-

Conclusion

This compound is a versatile molecule with a well-defined reactivity profile that makes it a valuable tool in chemical and biochemical research. Its susceptibility to nucleophilic attack, coupled with the potential for intramolecular catalysis and the convenient spectroscopic properties of its cleavage product, ensures its continued use in studies of reaction mechanisms and enzyme kinetics. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for researchers to explore its potential in their respective fields.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | 17374-48-0 | FN62014 [biosynth.com]

- 3. This compound | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SALICYLIC ACID 4-NITROPHENYL ESTER | 17374-48-0 [chemicalbook.com]

- 5. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Insights into the Reactivity of 4-Nitrophenyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl salicylate, a molecule combining the structural features of salicylic acid and a 4-nitrophenol leaving group, presents a fascinating case for theoretical and experimental reactivity studies. Its unique ortho-hydroxyl group positioning allows for potential intramolecular catalysis, significantly influencing its reaction pathways, particularly in hydrolysis. This technical guide delves into the theoretical underpinnings of this compound reactions, drawing upon computational studies of analogous ester systems to elucidate its reactivity, reaction mechanisms, and the quantitative parameters governing its transformations. While direct comprehensive theoretical studies on this compound are not extensively published, a robust understanding can be constructed by examining related compounds.

Reaction Mechanisms of this compound

The hydrolysis of this compound is of primary interest. The presence of the ortho-hydroxyl group introduces the possibility of intramolecular catalysis, which can significantly accelerate the reaction rate compared to its para-substituted analog, 4-nitrophenyl 4-hydroxybenzoate.

Intramolecular General Base Catalysis

In neutral or mildly acidic conditions, the ortho-hydroxyl group can act as an intramolecular general base catalyst. It can deprotonate an attacking water molecule, enhancing its nucleophilicity towards the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to release 4-nitrophenolate. The rate of this intramolecularly catalyzed hydrolysis can be substantially greater than that of similar reactions relying on intermolecular base catalysis.[1]

Nucleophilic Attack by the Phenoxide

Under basic conditions, the ortho-hydroxyl group is deprotonated to form a phenoxide. This phenoxide can then act as an intramolecular nucleophile, attacking the ester carbonyl. This results in the formation of a cyclic anhydride intermediate, which is subsequently hydrolyzed. This pathway involves an acyl transfer from the 4-nitrophenol to the salicylate's carboxyl group.[1]

The general reaction pathway for the hydrolysis of this compound, highlighting the key intermediates, is depicted below.

Caption: General workflow for the hydrolysis of this compound.

Theoretical and Computational Methodologies

The study of reaction mechanisms and kinetics of molecules like this compound heavily relies on computational chemistry methods. Density Functional Theory (DFT) and Transition State Theory (TST) are two of the most powerful tools in this regard.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is widely employed to:

-

Optimize Geometries: Determine the lowest energy structures of reactants, products, intermediates, and transition states.

-

Calculate Reaction Energetics: Compute the energies of stationary points along a reaction coordinate to determine reaction enthalpies and activation energies.

-

Analyze Electronic Properties: Investigate properties like Mulliken charges, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential to understand reactivity.[3][4]

A common functional used for these types of studies is B3LYP, often paired with a basis set like 6-31+G**.[2]

Transition State Theory (TST)

TST provides a framework for calculating the rate constants of chemical reactions.[5] The theory assumes a quasi-equilibrium between the reactants and the transition state complex. The rate constant is then related to the Gibbs free energy of activation (ΔG‡). TST is crucial for understanding how factors like temperature and the structural features of the reactants influence reaction rates.

The workflow for a theoretical investigation of a reaction mechanism typically involves the following steps:

Caption: A typical workflow for computational investigation of a reaction mechanism.

Quantitative Data from Analogous Systems

While specific quantitative data for the theoretical studies of this compound are scarce in the readily available literature, data from similar p-nitrophenyl esters can provide valuable insights into the expected energetic barriers and reaction rates. The following table summarizes experimental and computational data for the hydrolysis of related esters.

| Compound | Reaction Condition | Method | Activation Energy (Ea) (kJ/mol) | Second-order rate constant (k) | Reference |

| p-Nitrophenyl acetate | Alkaline Hydrolysis (H2O) | Experimental | - | 11.6 M⁻¹s⁻¹ | [6] |

| p-Nitrophenyl acetate | Alkaline Hydrolysis (80 mol% DMSO) | Experimental | - | 32,800 M⁻¹s⁻¹ | [6] |

| p-Nitrophenyl benzoate | Biocatalytic Hydrolysis | Experimental & Computational | - | Varies with substituent | [3][4] |

| p-Nitrophenyl esters | Uncatalyzed Hydrolysis | Reported Range | 80-90 | - | [7] |

Experimental Protocols for Studying Ester Hydrolysis

To validate theoretical predictions, experimental studies are crucial. The hydrolysis of this compound can be monitored spectrophotometrically by tracking the release of the 4-nitrophenolate ion, which has a characteristic absorbance maximum around 400 nm.

General Protocol for Kinetic Measurements

-

Solution Preparation: Prepare buffer solutions of the desired pH. A stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) is also prepared.

-

Reaction Initiation: A small aliquot of the this compound stock solution is added to the thermostatted buffer solution in a cuvette.

-

Spectrophotometric Monitoring: The absorbance at the λmax of the 4-nitrophenolate ion is monitored over time using a UV-Vis spectrophotometer.

-

Data Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time plots. Pseudo-first-order rate constants (k_obs) can be obtained by fitting the data to a first-order exponential equation. Second-order rate constants can be determined by measuring k_obs at various concentrations of a catalyst (e.g., hydroxide ion or an enzyme).[3][4]

The experimental workflow for determining the kinetics of hydrolysis is illustrated below.

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Conclusion

The theoretical study of this compound reactions, particularly its hydrolysis, offers a rich landscape for understanding intramolecular catalysis and reaction mechanisms. While direct computational data for this specific molecule is limited in the public domain, a strong inferential understanding can be built from studies on analogous p-nitrophenyl esters and salicylates. The combination of DFT for mechanistic exploration and TST for kinetic predictions provides a powerful arsenal for researchers. Future computational studies focusing specifically on this compound would be invaluable in precisely quantifying the effects of intramolecular catalysis and providing a deeper understanding of its reactivity, which is of significant interest in the fields of medicinal chemistry and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Transition state theory - Wikipedia [en.wikipedia.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Lipase Activity Assay Using 4-Nitrophenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, playing a vital role in various physiological processes. The accurate quantification of lipase activity is essential for applications ranging from fundamental enzyme characterization to high-throughput screening for therapeutic inhibitors in drug development.[1] Spectrophotometric assays utilizing 4-nitrophenyl (pNP) esters are widely employed due to their simplicity, convenience, and suitability for such screening.[1][2]

This document provides a detailed protocol and application notes for determining lipase activity using 4-nitrophenyl salicylate as a chromogenic substrate. The principle of this assay is based on the enzymatic cleavage of the colorless 4-nitrophenyl ester substrate by lipase. This reaction releases salicylic acid and 4-nitrophenol (pNP). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color that can be quantified by measuring its absorbance at approximately 405-415 nm. The rate of 4-nitrophenolate formation is directly proportional to the lipase activity. While various 4-nitrophenyl esters with different fatty acid chains are commonly used, this guide will focus on the application of this compound.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in this compound by lipase, yielding salicylic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (~7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the intensely yellow 4-nitrophenolate anion. The rate of increase in absorbance at 405-410 nm is monitored to determine the enzyme's activity.[3]

Materials and Reagents

-

This compound (Substrate)

-

Lipase (e.g., from porcine pancreas, Candida rugosa, Pseudomonas cepacia)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Solvent for substrate stock (e.g., Isopropanol, Acetonitrile, or a mixture)

-

Triton X-100 or other non-ionic detergent (optional, to aid substrate solubility)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

Incubator

Experimental Protocols

Preparation of Reagents

a) Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., isopropanol). Due to the potential for poor aqueous solubility of 4-nitrophenyl esters, the stock solution should be prepared in an organic solvent.[4]

b) Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. The pH is critical as the formation of the yellow 4-nitrophenolate ion is pH-dependent.[5] The buffer may be supplemented with a non-ionic detergent like Triton X-100 (e.g., 0.1-1% v/v) to create a stable emulsion of the substrate.[6]

c) Lipase Solution: Prepare a stock solution of the lipase in the assay buffer. On the day of the assay, dilute the enzyme stock to the desired working concentration using the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

d) 4-Nitrophenol Standard Solution (for Calibration Curve): Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the assay buffer. From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Assay Procedure (96-well plate format)

-

Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. It is recommended to perform a substrate concentration optimization experiment to determine the optimal concentration for the specific lipase being studied.[4]

-

Set up the Assay Plate:

-

Sample Wells: Add 180 µL of the substrate working solution.

-

Blank (No Enzyme) Control: Add 180 µL of the substrate working solution and 20 µL of assay buffer.

-

Negative (No Substrate) Control: Add 180 µL of assay buffer and 20 µL of the diluted lipase solution.[1]

-

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.[1]

-

Initiate Reaction: Add 20 µL of the diluted lipase solution to the sample wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the increase in absorbance at 405 nm every minute for a defined period (e.g., 15-30 minutes).[6]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot for each sample.

-

Correct for Background: Subtract the rate of the blank control from the rate of the sample wells.

-

Generate a 4-Nitrophenol Standard Curve: Plot the absorbance at 405 nm versus the concentration of the 4-nitrophenol standards. Determine the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient under the assay conditions.

-

Calculate Lipase Activity: Use the following formula to calculate the lipase activity:

Activity (U/mL) = (ΔAbs/min) / (molar extinction coefficient of pNP * path length (cm)) * 10^6 * (Total reaction volume (mL) / Enzyme volume (mL))

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[4]

Data Presentation

Table 1: Example Kinetic Parameters of a Lipase with Various 4-Nitrophenyl Esters

| Substrate | Lipase Source | Km (mM) | Vmax (U/mg protein) | Reference |

| 4-Nitrophenyl Acetate (C2) | Thermomyces lanuginosus | - | 0.42 | [2] |

| 4-Nitrophenyl Butyrate (C4) | Thermomyces lanuginosus | - | 0.95 | [2] |

| 4-Nitrophenyl Octanoate (C8) | Thermomyces lanuginosus | - | 1.1 | [2] |

| 4-Nitrophenyl Dodecanoate (C12) | Thermomyces lanuginosus | - | 0.78 | [2] |

| 4-Nitrophenyl Palmitate (C16) | Thermomyces lanuginosus | - | 0.18 | [7] |

Note: The kinetic parameters for this compound would need to be determined experimentally.

Visualizations

Biochemical Reaction Pathway

Caption: Lipase-catalyzed hydrolysis of this compound.

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening with 4-Nitrophenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on specific biological targets. Chromogenic substrates are invaluable tools in HTS, providing a straightforward and robust method for monitoring enzyme activity. 4-Nitrophenyl salicylate (4-NPS) is a chromogenic substrate that can be utilized for the discovery of inhibitors of enzymes that hydrolyze salicylate esters. This application note provides a detailed framework for developing and implementing a high-throughput screening assay using this compound.

The assay is based on the enzymatic hydrolysis of the ester bond in this compound by a target esterase. This reaction liberates 4-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion. The rate of formation of this product can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, which is directly proportional to the enzyme's activity. This principle allows for the identification of compounds that inhibit the enzyme, as they will cause a decrease in the rate of color development.

Potential enzymatic targets for this assay include human carboxylesterases (hCE1 and hCE2), which are known to metabolize various ester-containing drugs, including aspirin (acetylsalicylic acid), and specific salicylate esterases.[1]

Principle of the Assay

The enzymatic assay using this compound is a colorimetric method that relies on the detection of the hydrolysis product, 4-nitrophenol. In the presence of a suitable esterase, this compound is cleaved into salicylic acid and 4-nitrophenol. At a pH above its pKa (~7.2), 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which has a distinct yellow color. The reaction can be continuously monitored, making it ideal for kinetic studies and high-throughput screening.

Data Presentation

The following tables provide reference quantitative data for enzymatic assays using 4-nitrophenyl esters. These values can serve as a starting point for assay optimization with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17374-48-0 |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Very pale yellow solid |

| Melting Point | 148 °C |

Table 2: Reference Kinetic Parameters for Lipases with various 4-Nitrophenyl Esters

| Substrate | Enzyme (Source) | K_m (mM) | V_max (U/mg) |

| p-Nitrophenyl acetate | Thermomyces lanuginosus lipase | - | 0.42 |

| p-Nitrophenyl butyrate | Thermomyces lanuginosus lipase | - | 0.95 |

| p-Nitrophenyl octanoate | Thermomyces lanuginosus lipase | - | 1.1 |

| p-Nitrophenyl dodecanoate | Thermomyces lanuginosus lipase | - | 0.78 |

| p-Nitrophenyl palmitate | Thermomyces lanuginosus lipase | - | 0.18 |

| Data adapted from a study on lipase variants.[2] Note: These values are for reference and will need to be determined empirically for the specific enzyme and this compound. |

Table 3: HTS Assay Quality Control Parameters

| Parameter | Acceptance Criteria | Description |

| Z'-factor | > 0.5 | A statistical measure of the quality of an HTS assay, reflecting the separation between positive and negative controls.[3][4][5][6][7] |

| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the mean signal of the uninhibited reaction to the mean signal of the background. |

| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the signal within replicate wells. |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare a stock solution and adjust the pH at the desired reaction temperature.

-

Enzyme Stock Solution: Prepare a concentrated stock of the target esterase (e.g., human carboxylesterase) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent such as DMSO or acetonitrile.

-

Positive Control Inhibitor: A known inhibitor of the target esterase (e.g., bis(4-nitrophenyl)phosphate for carboxylesterases) should be used as a positive control for inhibition.[8] Prepare a stock solution in DMSO.

-

4-Nitrophenol Standard Solution: Prepare a 1 mM stock solution of 4-nitrophenol in the Assay Buffer for generating a standard curve to quantify product formation.

Protocol 2: Determination of Optimal Enzyme and Substrate Concentrations

-

Enzyme Titration:

-

In a 96-well plate, perform serial dilutions of the enzyme in Assay Buffer.

-

Add a fixed, excess concentration of this compound (e.g., 100 µM final concentration) to each well to initiate the reaction.

-

Monitor the increase in absorbance at 405 nm over time.

-

Select an enzyme concentration that results in a robust linear rate of product formation.

-

-

Substrate Titration (K_m Determination):

-

Using the optimal enzyme concentration determined above, perform the assay with varying concentrations of this compound (e.g., 0-500 µM).

-

Measure the initial reaction velocities (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m value. For the HTS assay, a substrate concentration at or near the K_m is often used.

-

Protocol 3: High-Throughput Screening (HTS) Assay for Inhibitors

This protocol is designed for a 384-well plate format. Volumes should be adjusted for other plate formats.

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds from the library plates to the 384-well assay plates.

-

Include wells for negative controls (DMSO only) and positive controls (a known inhibitor at a concentration that gives >80% inhibition).

-

-

Enzyme Addition:

-

Add 10 µL of the diluted enzyme solution in Assay Buffer to all wells of the assay plate.

-

-

Pre-incubation:

-